Product packaging for Tert-butyl 4-aminopiperazine-1-carboxylate(Cat. No.:CAS No. 118753-66-5)

Tert-butyl 4-aminopiperazine-1-carboxylate

Cat. No.: B047249
CAS No.: 118753-66-5
M. Wt: 201.27 g/mol
InChI Key: QMZFIRHRGPLKEV-UHFFFAOYSA-N
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Description

Tert-butyl 4-aminopiperazine-1-carboxylate is a high-value, Boc-protected piperazine derivative that serves as a fundamental building block in synthetic organic and medicinal chemistry. Its primary research value lies in its role as a versatile synthetic intermediate for the construction of complex molecules, particularly in pharmaceutical development. The compound features two distinct reactive sites: the secondary amine on the piperazine ring and the primary amine at the 4-position, both of which can be selectively functionalized. The tert-butoxycarbonyl (Boc) group acts as a critical protecting group for the secondary amine, effectively masking its reactivity under basic conditions and preventing side reactions during synthetic sequences. This allows researchers to selectively modify the primary amine to create a wide array of analogues. The Boc group can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) to unveil the secondary amine for further coupling, a pivotal step in iterative synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19N3O2 B047249 Tert-butyl 4-aminopiperazine-1-carboxylate CAS No. 118753-66-5

Properties

IUPAC Name

tert-butyl 4-aminopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)11-4-6-12(10)7-5-11/h4-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZFIRHRGPLKEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621772
Record name tert-Butyl 4-aminopiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118753-66-5
Record name tert-Butyl 4-aminopiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Carbamic Acid Tert-Butyl Ester-Boc-Piperazine

The method begins with the reaction of N-Boc-O-p-toluenesulfonyl hydroxylamine (I) and Boc-piperazine in dichloromethane under basic conditions (e.g., N-methylmorpholine or triethylamine). This step introduces the Boc-protected piperazine ring while avoiding hazardous hydrogenation steps. The reaction proceeds via nucleophilic substitution, where the hydroxylamine derivative acts as an electrophile. Key parameters include:

  • Solvent : Dichloromethane (optimal for solubility and post-treatment).

  • Temperature : Room temperature (25°C).

  • Yield : 76–79%.

The intermediate 4-carbamic acid tert-butyl ester-Boc-piperazine (II) is isolated through aqueous workup and evaporation, ensuring minimal side reactions due to the stability of Boc groups under these conditions.

Selective Deprotection to Tert-Butyl 4-Aminopiperazine-1-Carboxylate

The second step involves selective removal of one Boc group from the intermediate (II) using zinc bromide in acetonitrile at 10–15°C. Zinc bromide exhibits high selectivity for secondary amines, preserving the primary Boc group.

  • Molar ratio : 1:2 (intermediate to ZnBr₂).

  • Reaction time : 4 hours.

  • Yield : 80%.

This method circumvents palladium-catalyzed hydrogenation, reducing costs and safety risks associated with explosive H₂ gas.

Hofmann Degradation Approach

Synthesis of 1-Boc-4-Piperidinecarboxamide

An alternative route starts with 4-piperidinecarboxamide , which undergoes Boc protection using di-tert-butyl dicarbonate in aqueous triethylamine. The reaction achieves near-quantitative conversion, with the Boc group selectively shielding the primary amine.

  • Workup : Extraction with dichloromethane and crystallization in acetone.

  • Yield : ~77%.

Comparative Analysis of Synthesis Methods

Parameter Boc Protection/Deprotection Hofmann Degradation
Starting Materials Boc-piperazine, hydroxylamine derivative4-Piperidinecarboxamide, di-tert-butyl dicarbonate
Key Reagents Zinc bromide, dichloromethaneBromine, sodium hydroxide
Reaction Conditions Mild (10–25°C)Harsh (reflux, strong base)
Yield 76–80%Moderate (exact yield unspecified)
Safety High (no H₂ or Pd/C)Low (toxic bromine, corrosive NaOH)
Cost Moderate (Boc reagents)Low (simple reagents)

Advantages and Limitations

  • Boc Method : Superior safety profile and regioselectivity but requires expensive Boc precursors.

  • Hofmann Method : Cost-effective for small-scale synthesis but poses significant safety and environmental challenges.

Mechanistic Insights and Optimization

Role of Zinc Bromide in Selective Deprotection

Zinc bromide coordinates with the Boc group’s carbonyl oxygen, facilitating cleavage of the secondary amine’s protection while leaving the primary amine intact. This selectivity is critical for avoiding over-deprotection, which would yield undesired piperazine byproducts.

Solvent Effects in Hofmann Degradation

The use of dichloromethane in the Boc method simplifies post-reaction isolation due to its immiscibility with water. In contrast, the Hofmann method’s aqueous NaOH necessitates careful pH adjustment to prevent decomposition of the amine product.

Industrial Considerations and Scalability

The Boc protection/deprotection route is more amenable to industrial scaling due to its compatibility with continuous flow systems and reduced hazardous waste . However, the Hofmann method remains relevant in settings with limited access to Boc-piperazine derivatives.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-aminopiperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various tert-butyl derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Synthesis Intermediates

Tert-butyl 4-aminopiperazine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the preparation of beta-lactamase inhibitors, which are vital for combating antibiotic resistance. These inhibitors enhance the effectiveness of beta-lactam antibiotics by preventing bacterial enzymes from degrading them .

1.2 Anticancer Compounds

The compound is also linked to the synthesis of palbociclib, a drug used in treating advanced breast cancer. Palbociclib acts as a cyclin-dependent kinase inhibitor, and its efficacy has been demonstrated in clinical settings, making this compound an important precursor in its production .

Synthetic Methodologies

2.1 Photocatalytic Synthesis

Recent advancements have introduced photocatalytic methods for synthesizing this compound. This approach utilizes visible light and specific catalysts to promote chemical reactions efficiently while minimizing environmental impact. The method has shown improved yields and reduced byproduct formation compared to traditional synthesis routes .

2.2 Green Chemistry Approaches

The development of environmentally friendly synthesis techniques aligns with the principles of green chemistry. By employing photocatalysts and avoiding hazardous reagents, researchers have successfully synthesized this compound with lower costs and reduced ecological footprints .

Case Studies

3.1 Beta-Lactamase Inhibitors

A notable case study involves the use of this compound in synthesizing a series of beta-lactamase inhibitors. These compounds were evaluated for their ability to restore the activity of beta-lactam antibiotics against resistant bacterial strains. The results indicated significant enhancements in antibacterial efficacy when combined with beta-lactams .

3.2 Palbociclib Synthesis

In another study focusing on palbociclib synthesis, researchers demonstrated that using this compound as an intermediate led to higher purity and yield of the final product compared to conventional methods. This improvement underscores the compound's importance in pharmaceutical manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl 4-aminopiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Piperazine Core

The piperazine ring’s versatility allows for diverse substitutions, leading to analogues with distinct physicochemical and biological properties. Key analogues include:

Table 1: Structural and Functional Comparison of Piperazine Derivatives
Compound Name Substituent at 4-Position Key Features Applications References
tert-Butyl 4-aminopiperazine-1-carboxylate -NH₂ High nucleophilicity at the amine; Boc protection enables controlled deprotection. Intermediate for anticancer agents, protease inhibitors.
tert-Butyl 4-cyanopiperazine-1-carboxylate -CN Electron-withdrawing cyano group reduces basicity; enhances stability in acidic conditions. Precursor for nitrile-containing bioactive molecules.
tert-Butyl 4-methylpiperazine-1-carboxylate -CH₃ Increased lipophilicity (Log S = -2.5); improved membrane permeability. CNS-targeting drugs due to blood-brain barrier penetration.
tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate -C₆H₃(NH₂)(CN) Aromatic ring introduces π-stacking potential; dual functional groups enable multicomponent reactions. Antidepressants, serotonin receptor modulators.
tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate oxalate -(CH₂)₃Br Bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura). Building block for alkylating agents.
Key Observations :
  • Electron-Donating vs. Withdrawing Groups: The -NH₂ group in the parent compound provides nucleophilicity, enabling amide bond formation, while the -CN group in the cyano analogue reduces reactivity but improves stability .
  • Aromatic vs. Aliphatic Substituents: Phenyl-substituted derivatives (e.g., 4-(4-aminophenyl)) exhibit enhanced planarity and binding affinity to aromatic protein pockets, unlike aliphatic chains .
  • Boc Protection : All analogues retain the Boc group, which simplifies purification via silica gel chromatography and prevents undesired side reactions at the piperazine nitrogen .

Pharmaceutical Case Studies

  • Kinase Inhibitors: this compound was used to synthesize a triazinoisoquinoline derivative (Intermediate 3, CAS: N/A), a precursor for tyrosine kinase inhibitors targeting cancer pathways .
  • Antiviral Agents: Derivatives with phenyl substituents (e.g., 4-(4-aminophenyl)) showed nanomolar activity against HIV-1 protease in vitro .

Stability and Bond Dissociation

  • Radical Stability : The tert-butyl group exhibits consistent bond dissociation energy (~5.7 eV) across analogues, independent of the heteroatom (N or O), as shown in Feshbach resonance studies .

Biological Activity

Tert-butyl 4-aminopiperazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly as a pharmaceutical intermediate. Its derivatives have been studied for various biological activities, including anticancer properties and interactions with neurotransmitter receptors. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

This compound is characterized by its piperazine core and a tert-butyl group, which enhances its solubility and biological activity. The compound can be synthesized through various methods, typically involving the reaction of piperazine derivatives with carboxylic acids or their derivatives.

Anticancer Activity

One of the primary applications of this compound is in the synthesis of anticancer agents. It serves as an intermediate in the production of Ribociclib , a drug used for treating ER-positive and HER2-negative breast cancer. Ribociclib works by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. Studies have shown that compounds derived from this piperazine structure exhibit potent antitumor effects, making them valuable in cancer therapy .

Sigma Receptor Binding

Research has indicated that piperazine derivatives, including this compound, interact with the sigma-1 receptor (S1R), which plays a role in various neurological disorders. S1R ligands have shown potential in treating conditions such as depression, anxiety, and neuropathic pain. The binding affinity of these compounds to S1R is influenced by their structural flexibility and basicity .

Antimycobacterial Activity

The compound's biological profile also encompasses antimycobacterial properties. Studies have evaluated its effectiveness against Mycobacterium tuberculosis, demonstrating significant inhibitory activity at low concentrations. This suggests potential applications in treating tuberculosis, particularly in drug-resistant strains .

Study on Anticancer Properties

A study conducted on piperazine derivatives revealed that modifications to the tert-butyl group significantly impacted their anticancer efficacy. The research demonstrated that specific substitutions enhanced the ability to inhibit cancer cell proliferation, emphasizing the importance of structural optimization in drug development .

Sigma Receptor Ligand Development

Another investigation focused on developing novel ligands for S1R using piperazine scaffolds. The study highlighted how variations in substituents on the piperazine ring could lead to improved selectivity and potency against S1R, suggesting that this compound could be a promising candidate for further development .

Comparative Analysis of Biological Activities

Activity Type Activity Level Mechanism References
AnticancerHighCDK inhibition
Sigma receptor bindingModerate to HighModulation of calcium homeostasis
AntimycobacterialModerateInhibition of M. tuberculosis growth

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.